(2Z)-7-[(dipropylamino)methyl]-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dipropylamino)methyl]-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a fluorobenzylidene group, and a dipropylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dipropylamino)methyl]-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the fluorobenzylidene group, and the attachment of the dipropylamino substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dipropylamino)methyl]-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl group.
Substitution: The dipropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the fluorobenzylidene group may yield the corresponding fluorobenzyl compound.
Scientific Research Applications
(2Z)-7-[(dipropylamino)methyl]-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-7-[(dipropylamino)methyl]-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one include other benzofuran derivatives and fluorobenzylidene compounds. These compounds share structural similarities but may differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24FNO3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24FNO3/c1-3-10-24(11-4-2)14-18-19(25)9-8-17-21(26)20(27-22(17)18)13-15-6-5-7-16(23)12-15/h5-9,12-13,25H,3-4,10-11,14H2,1-2H3/b20-13- |
InChI Key |
GWTWPBWXFJZTQR-MOSHPQCFSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O |
Origin of Product |
United States |
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